molecular formula C6H13NS B13300973 1-Ethyl-pyrrolidine-3-thiol

1-Ethyl-pyrrolidine-3-thiol

Cat. No.: B13300973
M. Wt: 131.24 g/mol
InChI Key: RBDLBCQORJYMSH-UHFFFAOYSA-N
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Description

1-Ethyl-pyrrolidine-3-thiol is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with an ethyl group at the nitrogen atom and a thiol group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-pyrrolidine-3-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1-ethyl-3-pyrrolidinone with hydrogen sulfide in the presence of a base can yield this compound. Another method involves the thiolation of 1-ethyl-pyrrolidine using thiolating agents such as thiourea or hydrogen sulfide under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-pyrrolidine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-pyrrolidine-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-pyrrolidine-3-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-pyrrolidine-3-thiol is unique due to the presence of both the ethyl and thiol groups, which confer distinct chemical and biological properties. The thiol group, in particular, allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

1-ethylpyrrolidine-3-thiol

InChI

InChI=1S/C6H13NS/c1-2-7-4-3-6(8)5-7/h6,8H,2-5H2,1H3

InChI Key

RBDLBCQORJYMSH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)S

Origin of Product

United States

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